molecular formula C19H15N3O4S B2549931 benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-62-5

benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2549931
CAS No.: 851802-62-5
M. Wt: 381.41
InChI Key: YUKDLUQDIHLMIN-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a 4,5-dihydroimidazole ring via a ketone bridge. The imidazole moiety is further substituted with a 4-nitrobenzylthio group, which introduces strong electron-withdrawing properties. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions or condensations, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-18(17-11-14-3-1-2-4-16(14)26-17)21-10-9-20-19(21)27-12-13-5-7-15(8-6-13)22(24)25/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKDLUQDIHLMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which is then functionalized to introduce the thioether and imidazole groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Bromine, iodine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Halogenated benzofuran derivatives

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives are widely recognized for their antimicrobial properties. Research has demonstrated that compounds structurally similar to benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzofuran derivatives possess minimum inhibitory concentration (MIC) values comparable to clinically used antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzofuran Derivatives

Compound NameMIC (μg/mL)Target Organisms
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12Mycobacterium tuberculosis
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime<10S. aureus, E. coli
4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran0.5 - 1Various Gram-positive and Gram-negative bacteria

Anticancer Properties

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds containing the benzofuran moiety have shown promising results in inhibiting the growth of various cancer cell lines. For example, a series of benzofuran-based compounds were evaluated for their activity against human ovarian cancer cell lines, demonstrating significant cytotoxic effects .

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound NameCancer Cell LineIC50 (μM)
Benzofuran-derived imidazolesA278015
Benzofuran-thiazolidinonesVarious10 - 20

Synthesis and Chemical Properties

The synthesis of benzofuran derivatives often involves various methodologies such as microwave-assisted synthesis and hybridization techniques. The compound this compound can be synthesized through a multi-step process involving the condensation of benzofuran with appropriate thio and imidazole derivatives .

Table 3: Synthesis Methods for Benzofuran Derivatives

Synthesis MethodDescription
Microwave-Assisted SynthesisRapid synthesis under controlled conditions
Hybridization TechniquesCombining different molecular frameworks
Conventional HeatingTraditional methods using reflux or solvent

Future Directions in Research

The ongoing research into benzofuran derivatives is promising, particularly concerning their potential as novel therapeutic agents. Future studies may focus on:

  • Exploring structure-activity relationships (SAR) to optimize efficacy.
  • Investigating the mechanisms of action at the molecular level.
  • Conducting clinical trials to evaluate safety and effectiveness in humans.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Imidazolone Hybrids

Idrees et al. (2016) synthesized N-(4-aryilidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxamides (yields: 76–90%), which share the benzofuran and imidazolone motifs but incorporate a pyrazole-carboxamide group instead of a thioether-linked nitrobenzyl substituent . These compounds demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

1,2,4-Triazole-Thiones with Sulfonyl and Halogen Substituents

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) differ in core heterocycle (1,2,4-triazole vs. imidazole) but share sulfonyl and halogen substituents. Key comparisons include:

  • Spectral Features : The target compound’s C=S stretching (1243–1258 cm⁻¹, IR) aligns with triazole-thiones (1247–1255 cm⁻¹), confirming thione tautomer stability . However, the nitro group in the target compound may shift absorption bands due to stronger electron withdrawal.
  • Synthetic Routes : Both classes employ hydrazide intermediates and condensation reactions, but the target compound’s 4-nitrobenzylthio group likely requires additional steps (e.g., alkylation with 4-nitrobenzyl bromide).

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: The 4-nitrobenzylthio substituent in the target compound contrasts with halogen (Cl, Br) or sulfonyl groups in triazole analogs . Nitro groups often enhance antibacterial potency by increasing membrane permeability or enzyme inhibition, as seen in quinolone derivatives.
  • Thioether vs.

Comparative Data Table

Feature Target Compound Benzofuran-Imidazolone Hybrids 1,2,4-Triazole-Thiones
Core Structure Benzofuran-4,5-dihydroimidazole Benzofuran-imidazolone-pyrazole 1,2,4-Triazole
Key Substituent 4-Nitrobenzylthio Arylidene, phenyl 4-Sulfonylphenyl, 2,4-difluorophenyl
Synthesis Yield Not reported 76–90% Not explicitly stated
Bioactivity Not reported Antibacterial (MIC: 8–32 µg/mL) Not tested for bioactivity in cited study
IR C=S Stretch 1243–1258 cm⁻¹ (inferred) Not applicable 1247–1255 cm⁻¹
Tautomerism Likely thione form Not observed Thione tautomer dominant

Key Research Findings and Gaps

  • Structural Insights : The benzofuran-imidazole scaffold is versatile, with substituents like 4-nitrobenzylthio offering tunable electronic properties for targeted drug design.
  • Synthetic Challenges : The nitro group may complicate purification due to high polarity or reactivity, a common issue in nitroaromatic chemistry.
  • Bioactivity Data Gap: No direct studies on the target compound’s antimicrobial or pharmacological properties exist in the provided evidence. Prioritizing assays against resistant bacterial strains (e.g., MRSA) is recommended.

Biological Activity

Benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on recent research findings.

Compound Overview

The compound features a benzofuran core fused with a thioether and an imidazole moiety. The presence of the 4-nitrobenzyl group enhances its electron-withdrawing properties, potentially influencing its biological interactions. Benzofuran derivatives are known for their significant therapeutic potentials, including anticancer, anti-inflammatory, antifungal, and antimicrobial activities.

Anticancer Activity

Benzofuran derivatives have shown notable anticancer properties. For instance, a study evaluated a series of benzofuran-based compounds against human ovarian cancer cell lines. Compounds with IC50 values of 11 μM and 12 μM demonstrated significant cytotoxicity, indicating promising anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of benzofuran derivatives against various pathogens. A study reported that certain benzofuran compounds exhibited profound antimycobacterial activity against Mycobacterium tuberculosis with IC90 values below 0.60 μM . Additionally, other derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL .

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds with specific substitutions at the C-2 position of the benzofuran ring have been linked to enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural features. Key findings include:

  • C-2 Position Substitution : The introduction of various functional groups at the C-2 position can enhance cytotoxicity and selectivity against cancer cells.
  • Electron-Withdrawing Groups : The presence of nitro groups enhances reactivity and may improve interaction with biological targets.

Synthesis Methods

The synthesis of benzofuran derivatives typically involves various methodologies, including:

  • Phenolic Reactions : Starting from phenolic compounds to form the benzofuran core.
  • Microwave-Assisted Synthesis : A modern approach that improves yield and reduces reaction time.
  • Hybridization Techniques : Combining different molecular scaffolds to create novel compounds with enhanced biological activity .

Case Studies

Several studies have documented the synthesis and biological evaluation of benzofuran derivatives:

StudyCompound TestedBiological ActivityIC50/MIC Values
Benzofuran-based analogsAnticancer (A2780 cell line)IC50 = 11 - 12 μM
Benzofuran derivativesAntimycobacterialIC90 < 0.60 μM
Novel hybridsAntifungal against wood-degrading fungiMIC = 0.21 g yield

Q & A

Q. What are the optimal synthetic routes for preparing benzofuran-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

A modular approach involves coupling benzofuran-2-carbonyl precursors with functionalized imidazole intermediates. For example, 4-nitrobenzylthiol can be introduced via nucleophilic substitution at the 2-position of a dihydroimidazole scaffold. Key steps include:

  • Activation of the imidazole thiol group using NaH in THF (to generate a thiolate nucleophile).
  • Reaction with 4-nitrobenzyl bromide under anhydrous conditions.
  • Purification via flash column chromatography (hexane:ethyl acetate gradients) to isolate the product .
  • Yield optimization through temperature control (0°C to room temperature) and stoichiometric adjustments.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity (>95%) and confirm molecular weight (e.g., using electrospray ionization). Reference standards for benzofuran and nitrobenzyl derivatives can aid peak identification .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzofuran C-2 coupling, nitrobenzyl proton signals at δ 4.5–5.0 ppm for the thioether group) .
  • Elemental analysis : To validate empirical formula consistency (C, H, N, S content) .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to minimize light- or oxygen-induced decomposition. Conduct stability studies using accelerated thermal degradation (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., nitro group’s electron-withdrawing effects).
  • Simulate binding affinities to target enzymes (e.g., cytochrome P450 isoforms) using molecular docking (AutoDock Vina) .
  • Validate predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

Discrepancies may arise from off-target interactions or metabolic instability. Address this via:

  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS .
  • Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldown assays .
  • Structure-activity relationship (SAR) studies : Modify the nitrobenzyl or imidazole moieties to isolate contributing functional groups .

Q. How can X-ray crystallography elucidate the compound’s binding mode to a target protein?

  • Co-crystallize the compound with the target protein (e.g., a kinase or receptor) using vapor diffusion methods.
  • Collect diffraction data (resolution ≤2.0 Å) and refine structures using SHELXL, leveraging its robust handling of disordered nitro groups and thioether bonds .
  • Validate electron density maps for the benzofuran and nitrobenzyl regions to confirm binding pose accuracy .

Q. What experimental designs are suitable for evaluating antioxidant potential?

Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay:

  • Prepare serial dilutions of the compound in ethanol.
  • Mix with DPPH solution (0.1 mM) and incubate in the dark (30 min, 25°C).
  • Measure absorbance at 517 nm and calculate IC50_{50} values relative to ascorbic acid controls .
  • Confirm results with complementary assays (e.g., ABTS+^+ or FRAP) to rule out assay-specific artifacts .

Methodological Considerations

Q. How to address low yields in the final coupling step of synthesis?

  • Optimize reaction conditions : Replace THF with DMF for better solubility of aromatic intermediates.
  • Use coupling agents : Add EDCI/HOBt to facilitate amide/ester formation if side reactions occur .
  • Monitor intermediates : Use TLC (silica gel, UV visualization) to track reaction progress and isolate reactive intermediates .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
  • Sensitivity limits : Employ tandem mass spectrometry (MRM mode) for detection at nanomolar concentrations .
  • Internal standards : Deuterated analogs (e.g., d4_4-nitrobenzyl) improve quantification accuracy .

Data Interpretation and Validation

Q. How to differentiate between tautomeric forms of the dihydroimidazole ring?

  • Variable temperature NMR : Observe chemical shift changes in NH protons (δ 10–12 ppm) across 25–60°C to identify tautomeric equilibria .
  • IR spectroscopy : Compare N-H stretching frequencies (~3200 cm1^{-1}) to reference imidazole tautomers .

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